9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-3,7-diazabicyclo[331]nonane dihydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework
Vorbereitungsmethoden
The synthesis of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the bicyclic structure can be targeted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the bicyclic structure.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride include:
3,7-Diazabicyclo[3.3.1]nonane dihydrochloride: This compound lacks the oxygen atom in the bicyclic structure, which can influence its chemical reactivity and biological activity.
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride: The presence of a benzyl group in this compound can significantly alter its properties compared to this compound.
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: This compound includes a Boc (tert-butoxycarbonyl) protecting group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure that includes both oxygen and nitrogen atoms, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H14Cl2N2O |
---|---|
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5-2-8-4-6(9-5)3-7-1;;/h5-8H,1-4H2;2*1H |
InChI-Schlüssel |
BDEZVPOAORHGKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC(O2)CN1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.